2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with phenylethyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Dihydrotetrazines: These compounds also feature nitrogen-containing heterocycles and have similar synthetic routes.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,6-bis(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O2/c27-21-19-15-25(13-11-17-7-3-1-4-8-17)16-23-20(19)26(22(28)24-21)14-12-18-9-5-2-6-10-18/h1-10,23H,11-16H2,(H,24,27,28) |
InChI Key |
LBXGGESUCJTJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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